molecular formula C13H16N2O B1531929 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile CAS No. 1367032-73-2

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Cat. No. B1531929
CAS RN: 1367032-73-2
M. Wt: 216.28 g/mol
InChI Key: DMLKHJRPBMCSBK-UHFFFAOYSA-N
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Description

“4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile” is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. It belongs to the class of pyrrolidine derivatives .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The structure of pyrrolidine derivatives is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the combination of a nickel catalyst and benzaldehyde, enabling C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Antiviral Applications

Research on azafluorene derivatives, including compounds structurally similar to 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, has shown promise in the synthesis of inhibitors targeting SARS-CoV-2 RdRp. Through molecular docking analysis, these compounds demonstrate potential as COVID-19 therapeutic agents, emphasizing the relevance of such structures in antiviral research (Venkateshan et al., 2020).

Antimicrobial Activity

Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial activities, revealing the structural versatility of these compounds for developing new antibacterial agents. The structural derivatization of these molecules plays a crucial role in their biological activity, highlighting their potential in combating microbial resistance (El-Mansy et al., 2018).

Material Science and Chemistry

In material science, pyrrolidine-3-carbonitrile derivatives have been employed in the synthesis of metal complexes with potential applications in various fields, including catalysis and material synthesis. These complexes exhibit significant biological activities, further expanding the utility of such compounds in scientific research (Zaky & Fekri, 2018).

Optical Properties and Non-Linear Optics

The study of 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile and related compounds has contributed to understanding the non-linear optical properties of organic materials. This research is crucial for the development of new materials for optical applications, showcasing the importance of pyrrolidine-3-carbonitrile derivatives in advancing optical technology (Palani et al., 2004).

Future Directions

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLKHJRPBMCSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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